Heptabromodiphenyl ether

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

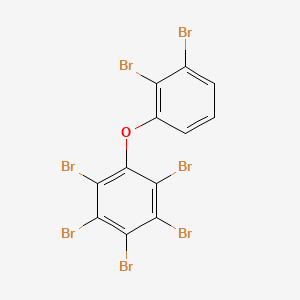

1,2,3,4,5-pentabromo-6-(2,3-dibromophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br7O/c13-4-2-1-3-5(6(4)14)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBLNZDNOSSGPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Br7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

2.6 @ 20 °C | |

| Details | WHO; Environmental Health Criteria 162. Brominated Diphenyl Ethers. Geneva, Switzerland: WHO (1994) | |

| Record name | HEPTABROMODIPHENYL ETHERS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

446255-20-5, 68928-80-3 | |

| Record name | 2,2',3,3',4,5,6-Heptabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-oxybis-, heptabromo deriv. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl ether, heptabromo derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,3',4,5,6-HEPTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP7XAX4OX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEPTABROMODIPHENYL ETHERS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

70-150 °C (decomposition) | |

| Details | WHO; Environmental Health Criteria 162. Brominated Diphenyl Ethers. Geneva, Switzerland: WHO (1994) | |

| Record name | HEPTABROMODIPHENYL ETHERS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Heptabromodiphenyl Ether: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptabromodiphenyl ether (heptaBDE) is a member of the polybrominated diphenyl ethers (PBDEs) group of flame retardants.[1] These compounds have been widely used in a variety of consumer and industrial products to reduce flammability, including plastics, textiles, and electronics.[1][2] HeptaBDEs are not a single compound but a group of 24 possible congeners, each with seven bromine atoms attached to the diphenyl ether structure.[2] In commercial applications, heptaBDEs are typically found as components of technical octabromodiphenyl ether (octaBDE) mixtures.[2]

The physicochemical properties of heptabromodiphenyl ethers are of paramount importance as they dictate their environmental fate, transport, bioavailability, and ultimately, their toxicological profile. Due to their persistence, potential for bioaccumulation, and adverse health effects, a thorough understanding of these properties is crucial for risk assessment and management.[2] This technical guide provides an in-depth analysis of the core physicochemical properties of this compound, offering insights into their behavior in biological and environmental systems.

Molecular Structure and Identity

The fundamental structure of a this compound consists of a diphenyl ether molecule substituted with seven bromine atoms. The specific arrangement of these bromine atoms on the two phenyl rings defines the individual congener. This structural variation among congeners can lead to differences in their physicochemical properties and biological activities.

Below is a diagram illustrating the general chemical structure of heptabromodiphenyl ethers.

Caption: A typical experimental workflow for the analysis of Heptabromodiphenyl Ethers.

Detailed Protocol: Gas Chromatography-Mass Spectrometry (GC/MS) for HeptaBDE Analysis

Gas chromatography coupled with mass spectrometry (GC/MS) is the most common and effective technique for the analysis of PBDEs, including heptabromodiphenyl ethers. [2][3]

-

Sample Extraction:

-

Solid matrices (soil, sediment, tissue): Pressurized liquid extraction (PLE) or Soxhlet extraction with a suitable organic solvent (e.g., hexane/acetone mixture) is commonly used.

-

Liquid matrices (water): Liquid-liquid extraction (LLE) with a non-polar solvent or solid-phase extraction (SPE) is employed to concentrate the analytes.

-

-

Sample Cleanup:

-

Crude extracts often contain interfering compounds (e.g., lipids, sulfur) that can affect the GC/MS analysis.

-

Gel permeation chromatography (GPC) is effective for removing high-molecular-weight interferences like lipids.

-

Solid-phase extraction (SPE) with silica or Florisil cartridges can be used for further cleanup and fractionation.

-

-

GC/MS Analysis:

-

Gas Chromatograph (GC): A high-resolution capillary column (e.g., DB-5ms) is used to separate the different PBDE congeners.

-

Mass Spectrometer (MS): An electron capture negative ionization (ECNI) source is often preferred for its high sensitivity to halogenated compounds. High-resolution mass spectrometry (HRMS) can provide enhanced selectivity and accurate mass measurements.

-

Isotope Dilution: The use of ¹³C-labeled internal standards is crucial for accurate quantification, as it compensates for matrix effects and variations in extraction efficiency.

-

-

Data Analysis:

-

Quantification is based on the response of the native analyte relative to its corresponding labeled internal standard.

-

Congener identification is confirmed by retention time and the presence of characteristic isotope patterns for bromine.

-

Environmental Fate and Transport: The Role of Physicochemical Properties

The physicochemical properties of heptabromodiphenyl ethers are the primary determinants of their behavior and distribution in the environment.

Caption: Relationship between physicochemical properties and environmental fate of HeptaBDE.

-

Persistence: The chemical stability of the diphenyl ether structure, coupled with the high degree of bromination, makes heptabromodiphenyl ethers resistant to degradation in the environment. [4]* Bioaccumulation and Biomagnification: Their high lipophilicity (high log Kow) leads to their accumulation in the fatty tissues of organisms. [5]As they are transferred up the food chain, their concentration can increase at each trophic level, a process known as biomagnification.

-

Environmental Distribution: Due to their low water solubility and high affinity for organic matter, heptabromodiphenyl ethers are primarily found in soil and sediment. [6][7]Their low volatility means that long-range transport primarily occurs through the movement of contaminated particles in the atmosphere and oceans.

Toxicological Implications

The toxicokinetics of heptabromodiphenyl ethers are heavily influenced by their physicochemical properties. Their lipophilicity allows for efficient absorption through the gastrointestinal tract and distribution to lipid-rich tissues, where they can be stored for long periods. [8]The persistence of these compounds in the body can lead to chronic exposure and potential adverse health effects, including disruption of the endocrine system and neurodevelopmental toxicity. [9]

Conclusion

The physicochemical properties of this compound, characterized by low water solubility, low vapor pressure, and high lipophilicity, are central to its environmental behavior and toxicological profile. These properties contribute to its persistence, bioaccumulation, and potential for long-range transport. A comprehensive understanding of these fundamental characteristics, supported by robust analytical methodologies, is essential for accurately assessing the risks posed by these compounds and for developing effective strategies for their management and remediation. Further research focusing on obtaining more extensive experimental data for individual this compound congeners will enhance our ability to predict their environmental fate and protect human and ecological health.

References

- Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). U.S. Department of Health and Human Services, Public Health Service. [Link]

- PubChem. (n.d.). 2,2',3,3',4,5,6-Heptabromodiphenyl ether.

- ResearchGate. (n.d.).

- PubChem. (n.d.). Decabromodiphenyl ether.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls and Polybrominated Diphenyl Ethers. U.S. Department of Health and Human Services, Public Health Service. [Link]

- Exposome-Explorer. (n.d.). BDE-183 (Compound). International Agency for Research on Cancer. [Link]

- PubChem. (n.d.). Pentabromodiphenyl ethers.

- Restek. (n.d.). BDE-190. [Link]

- National Center for Biotechnology Information. (n.d.). Table 4-3, Physical and Chemical Properties of Technical Polybrominated Diphenyl Ether (PBDE)

- Restek. (n.d.). BDE 183. [Link]

- ResearchGate. (n.d.).

- Government of Canada. (2004).

- PubMed. (2013).

- National Center for Biotechnology Information. (2010). Vapor Pressure of Solid Polybrominated Diphenyl Ethers Determined via Knudsen Effusion Method. [Link]

- ResearchGate. (n.d.). Physical and chemical properties for some PBDE congener groups. [Link]

- ResearchGate. (n.d.). Vapor Pressure of Solid Polybrominated Diphenyl Ethers Determined via Knudsen Effusion Method. [Link]

- ResearchGate. (n.d.). Determination of log Kow Values for Four Drugs. [Link]

- CoLab. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

- National Center for Biotechnology Information. (n.d.). Table 4-4, Physical and Chemical Properties of Some Polybrominated Diphenyl Ether (PBDE)

- Basel Convention. (2024). Technical guidelines on hexabromodiphenyl ether and this compound, or tetrabromodiphenyl ether and pentabromodiphenyl. [Link]

- Polish Journal of Environmental Studies. (2015).

- ResearchGate. (n.d.). Properties of some of the PBDE congeners[17]. [Link]

- Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

- University of South Florida Scholar Commons. (n.d.).

- PubMed. (2007). Determination of decabromodiphenyl ether in water samples by single-drop microextraction and RP-HPLC. [Link]

- Environmental Sciences Europe. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. [Link]

Sources

- 1. chm.pops.int [chm.pops.int]

- 2. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2,2',3,3',4,5,6-Heptabromodiphenyl ether | C12H3Br7O | CID 3034400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Determination of log Kow Values for Four Drugs | CoLab [colab.ws]

An In-Depth Technical Guide on the Environmental Fate and Transport of BDE-183

Introduction: Understanding the Environmental Significance of BDE-183

2,2',3,4,4',5',6-Heptabromodiphenyl ether, commonly known as BDE-183, is a member of the polybrominated diphenyl ethers (PBDEs) class of flame retardants.[1][2][3][4] These compounds were extensively used in a wide array of consumer and industrial products, including electronics, furniture, and textiles, to reduce flammability.[5] Despite their manufacturing phase-out in many regions due to concerns over persistence, bioaccumulation, and toxicity, PBDEs like BDE-183 remain ubiquitous environmental contaminants.[5] This guide provides a comprehensive technical overview of the environmental fate and transport of BDE-183, offering insights for researchers and environmental scientists.

Physicochemical Properties Governing Environmental Behavior

The environmental behavior of BDE-183 is dictated by its fundamental physicochemical properties. Its high molecular weight and degree of bromination result in low water solubility and a high octanol-water partition coefficient (Kow), indicating a strong tendency to associate with organic matter and lipids.

Table 1: Key Physicochemical Properties of BDE-183

| Property | Value | Implication for Environmental Fate |

| Molecular Formula | C12H3Br7O[2][3][6] | High molecular weight contributes to low volatility. |

| Molecular Weight | 722.48 g/mol [2][3][6][7] | Influences transport and partitioning behavior. |

| CAS Number | 207122-16-5[2][3][6][7] | Unique identifier for the chemical substance. |

| Log Kow (Octanol-Water Partition Coefficient) | High (specific value not determined) | Strong affinity for organic matter in soil, sediment, and biota; low water solubility.[8] |

| Vapor Pressure | Low (not applicable)[7] | Limited volatilization from soil and water surfaces. |

| Water Solubility | Low (soluble, but quantitative data is limited)[7] | Tends to partition out of the water column into sediment and biota. |

Causality: The high Log Kow is a direct consequence of the molecule's large, nonpolar structure, dominated by bromine atoms. This hydrophobicity is the primary driver for its partitioning into organic-rich environmental compartments and its bioaccumulation potential.

Environmental Partitioning and Transport

The journey of BDE-183 through the environment is a complex interplay of partitioning between different media and various transport mechanisms.

1. Soil and Sediment Partitioning:

Due to its hydrophobic nature, BDE-183 strongly adsorbs to soil and sediment particles, particularly those with high organic carbon content.[9] This partitioning significantly limits its mobility in aqueous environments and leads to its accumulation in benthic zones of aquatic systems. The partitioning behavior is not solely dependent on organic carbon; black carbon has also been identified as a significant sorbent for PBDEs in sediments.[9]

Self-Validating System: The strong correlation between BDE-183 concentrations and the organic carbon content of soil and sediment samples serves as an internal validation of its partitioning behavior. Higher concentrations are consistently found in environments rich in organic matter.

2. Atmospheric Transport:

While BDE-183 has low vapor pressure, it can undergo long-range atmospheric transport (LRT) when adsorbed to airborne particulate matter.[10][11][12] This mechanism allows for the distribution of BDE-183 to remote regions, far from its original sources. The efficiency of LRT is influenced by factors such as particle size, atmospheric conditions (wind, precipitation), and the chemical's persistence in the atmosphere.[11][12]

Expert Insight: The "forest filter effect," where forests can effectively scavenge particle-bound contaminants from the atmosphere, can play a role in the deposition of BDE-183 in terrestrial ecosystems.[11]

3. Aquatic Transport:

In aquatic systems, the transport of BDE-183 is predominantly associated with suspended sediments. Only a small fraction exists in a truly dissolved phase.[9] The movement of contaminated sediments during events like dredging or high river flow can lead to the redistribution of BDE-183 within a water body and downstream.

Diagram 1: Environmental Fate and Transport Pathways of BDE-183

Caption: Key pathways for BDE-183 movement in the environment.

Degradation Pathways

The persistence of BDE-183 in the environment is a significant concern. While highly resistant to degradation, it can undergo transformation through both abiotic and biotic processes.

1. Abiotic Degradation: Photolysis

Photolytic degradation, or the breakdown by sunlight, is a potential pathway for the transformation of BDE-183, particularly in the atmosphere and surface waters.[5][13] This process typically involves reductive debromination, where bromine atoms are sequentially removed from the diphenyl ether structure.

Causality: The energy from UV radiation can break the carbon-bromine bonds, leading to the formation of lower-brominated PBDE congeners. These daughter products can sometimes be more toxic and bioavailable than the parent compound.[13]

2. Biotic Degradation: Microbial Action

Microbial degradation of BDE-183 can occur under both aerobic and anaerobic conditions, though it is generally a slow process.

-

Anaerobic Reductive Debromination: In anoxic environments like sediments, certain microorganisms can use BDE-183 as an electron acceptor, leading to reductive debromination.[13]

-

Aerobic Degradation: Some bacteria can degrade lower-brominated PBDEs through pathways involving hydroxylation and ring cleavage.[14] While evidence for the complete mineralization of BDE-183 is limited, co-metabolism, where the degradation occurs in the presence of another growth-sustaining substrate, is a plausible mechanism.[14]

Diagram 2: Simplified Degradation Pathway of BDE-183

Caption: Primary degradation routes for BDE-183.

Bioaccumulation and Biomagnification

A critical aspect of the environmental fate of BDE-183 is its propensity to bioaccumulate in organisms and biomagnify up the food chain.[15]

-

Bioaccumulation: This is the process where the concentration of a substance in an organism exceeds that in the surrounding environment.[15] Due to its lipophilic nature, BDE-183 readily accumulates in the fatty tissues of aquatic and terrestrial organisms.[15]

-

Biomagnification: This refers to the increasing concentration of a substance in organisms at successively higher levels in a food chain.[15] As predators consume prey containing BDE-183, the contaminant is transferred and becomes more concentrated at higher trophic levels.[15] Studies have shown that PBDEs, including congeners like BDE-183, can biomagnify in aquatic food webs.[8][16][17]

Expert Insight: The trophic magnification factor (TMF) is a key metric used to quantify the potential for biomagnification. A TMF greater than one indicates that the chemical is biomagnifying in the food web.[8][16]

Analytical Methodologies

Accurate quantification of BDE-183 in various environmental matrices is essential for assessing its fate and transport.

Experimental Protocol: Extraction and Analysis of BDE-183 in Sediment

-

Sample Preparation: Sediment samples are freeze-dried and homogenized. A known amount of a labeled internal standard (e.g., ¹³C-BDE-183) is added to each sample to correct for analytical variability.[18]

-

Extraction: Pressurized liquid extraction (PLE) or Soxhlet extraction is commonly employed using a solvent mixture such as hexane and dichloromethane to extract BDE-183 from the sediment matrix.[18]

-

Cleanup: The raw extract is subjected to a cleanup procedure to remove interfering compounds. This often involves techniques like gel permeation chromatography (GPC) and/or adsorption chromatography using silica or alumina columns.

-

Instrumental Analysis: The final extract is analyzed using gas chromatography-mass spectrometry (GC-MS), often with electron capture negative ionization (ECNI) for enhanced sensitivity.[18] High-resolution mass spectrometry (HRMS) can also be used for greater selectivity.

Self-Validating System: The use of a labeled internal standard is crucial for a self-validating protocol. The recovery of this standard provides a direct measure of the efficiency of the entire analytical process for each individual sample.

Diagram 3: Analytical Workflow for BDE-183 in Environmental Samples

Caption: Steps for analyzing BDE-183 in environmental matrices.

Conclusion and Future Perspectives

BDE-183 is a persistent, bioaccumulative, and toxic substance with the potential for long-range environmental transport. Its strong affinity for organic matter governs its partitioning into soil, sediment, and biota. While degradation is slow, photolysis and microbial action can lead to the formation of other PBDE congeners. The biomagnification of BDE-183 in food webs poses a significant risk to ecosystems and human health.

Future research should focus on:

-

Developing more efficient and environmentally friendly remediation technologies for BDE-183 contaminated sites.

-

Further elucidating the toxicological effects of BDE-183 and its degradation products.

-

Monitoring the long-term environmental trends of BDE-183 to assess the effectiveness of regulatory actions.

By continuing to investigate the environmental fate and transport of BDE-183, the scientific community can better understand and mitigate the risks associated with this legacy contaminant.

References

- A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples. (n.d.). National Institutes of Health.

- BDE-183 (Compound). (n.d.). Exposome-Explorer - IARC.

- BDE-183: CAS # 207122-16-5 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. (n.d.). Restek.

- Bioaccumulation and biomagnification of classical flame retardants, related halogenated natural compounds and alternative flame retardants in three delphinids from Southern European waters. (2015). ResearchGate.

- Bioaccumulation Behavior and Human Health Risk of Polybrominated Diphenyl Ethers in a Freshwater Food Web of Typical Shallow Lake, Yangtze River Delta. (2023). National Institutes of Health.

- Bioaccumulation and Biomagnification: Increasingly Concentrated Problems! (2025). National Marine Sanctuary Foundation.

- Empirical and modeling evidence of the long-range atmospheric transport of decabromodiphenyl ether. (2006). National Institutes of Health.

- Environmental Impact of Flame Retardants (Persistence and Biodegradability). (2009). National Institutes of Health.

- Long-range transport of organic chemicals in the environment. (n.d.). National Institutes of Health.

- OH-initiated degradation of 2,2′,4,4′,5,6′-hexabrominated diphenyl ether (BDE-154) in the atmosphere and wastewater: Mechanisms, kinetics, and ecotoxicity. (n.d.). ResearchGate.

- On the Long-Range Atmospheric Transport Behavior of Decabromodiphenyl Ether (BDE-209). (n.d.). Nilu.no.

- Safety data sheet. (2023). LGC.

- Simultaneous Method for Selected PBDEs and HBCDDs in Foodstuffs Using Gas Chromatography—Tandem Mass Spectrometry and Liquid Chromatography—Tandem Mass Spectrometry. (2022). National Institutes of Health.

- Testing for PBDEs & DecaBDE Flame Retardants to Assess Environmental Quality Guidelines. (n.d.). ALS Global.

- Using Polyethylene Passive Samplers To Study the Partitioning and Fluxes of Polybrominated Diphenyl Ethers in an Urban River. (2017). National Institutes of Health.

Sources

- 1. Exposome-Explorer - BDE-183 (Compound) [exposome-explorer.iarc.fr]

- 2. isotope.com [isotope.com]

- 3. 2,2',3,4,4',5',6-Heptabromodiphenyl ether (BDE-183) 50 µg/mL in Nonane [lgcstandards.com]

- 4. 2,2',3,4,4',5',6-Heptabromodiphenyl ether | C12H3Br7O | CID 15509899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alsglobal.com [alsglobal.com]

- 6. ez.restek.com [ez.restek.com]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. Bioaccumulation Behavior and Human Health Risk of Polybrominated Diphenyl Ethers in a Freshwater Food Web of Typical Shallow Lake, Yangtze River Delta - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Using Polyethylene Passive Samplers To Study the Partitioning and Fluxes of Polybrominated Diphenyl Ethers in an Urban River - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Long-range transport of organic chemicals in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Empirical and modeling evidence of the long-range atmospheric transport of decabromodiphenyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nilu.no [nilu.no]

- 13. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iwaponline.com [iwaponline.com]

- 15. cimi.org [cimi.org]

- 16. researchgate.net [researchgate.net]

- 17. Bioaccumulation and biomagnification of polybrominated diphenyl ethers in a food web of Lake Michigan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples - PMC [pmc.ncbi.nlm.nih.gov]

sources and occurrence of Heptabromodiphenyl ether in the environment

An In-Depth Technical Guide to the Sources and Environmental Occurrence of Heptabromodiphenyl Ether

Introduction

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been extensively used as additive flame retardants in a wide array of consumer and industrial products.[1] Structurally similar to polychlorinated biphenyls (PCBs), PBDEs are characterized by a diphenyl ether molecule in which hydrogen atoms can be substituted by one to ten bromine atoms, resulting in 209 possible congeners.[2][3] These compounds are not chemically bound to the materials they are added to, which facilitates their release into the environment.[1][4]

This guide focuses specifically on this compound (HeptaBDE). It is not produced or used as a single congener but is a primary component of the commercial flame retardant mixture known as Octabromodiphenyl ether (c-OctaBDE).[5][6] Due to their persistence, potential for bioaccumulation, and toxicity, HeptaBDE and other PBDEs are classified as Persistent Organic Pollutants (POPs) under the Stockholm Convention.[6][7] This document provides a comprehensive overview of the sources, environmental release pathways, occurrence in various environmental compartments, and the analytical methodologies used for the detection and quantification of HeptaBDE.

Part 1: Primary Sources and Environmental Release

The journey of HeptaBDE into the environment is intrinsically linked to the lifecycle of products containing the commercial c-OctaBDE mixture.

Commercial Formulations

This compound is not manufactured as an isolated chemical. Instead, it is a major constituent of the commercial Octabromodiphenyl ether (c-OctaBDE) mixture.[5] The typical composition of c-OctaBDE includes several PBDE congeners:

-

Octabromodiphenyl ether (OctaBDE): Approximately 35%[8]

-

Hexabromodiphenyl ether (HexaBDE): Approximately <10%[8]

-

Nonabromodiphenyl ether (NonaBDE): Present in some mixtures[8]

The most common HeptaBDE congener found in these mixtures and in environmental samples is 2,2',4,4',5,5',6-heptabromodiphenyl ether (BDE-183).[7][9]

Industrial Applications

The c-OctaBDE mixture has been used globally as an additive flame retardant, primarily in the plastics industry.[6] Its principal application was in the polymers used for the housings of electrical and electronic equipment.[6][7] Key applications include:

-

Acrylonitrile Butadiene Styrene (ABS) Plastics: This was the most common use, accounting for an estimated 70% of c-OctaBDE consumption globally.[6] These plastics were used in casings for computers, televisions, and other business equipment.[2]

-

High Impact Polystyrene (HIPS), Polybutylene Terephthalate (PBT), and Polyamide Polymers: These represent other minor polymer applications.[6]

Pathways of Environmental Release

As additive flame retardants, PBDEs are physically mixed with the polymer matrix rather than being chemically bonded. This makes them susceptible to leaching, volatilization, and abrasion from products throughout their lifecycle.[2][4] The primary release pathways are from manufacturing processes, emissions during product use, and disposal.[10]

The following diagram illustrates the key pathways for HeptaBDE entering the environment.

Part 2: Occurrence in Environmental Matrices

HeptaBDE and its related congeners are now ubiquitous environmental contaminants, detected in nearly all environmental compartments, from industrial zones to remote polar regions.[11] Their high lipophilicity and resistance to degradation lead to significant accumulation in organic matter and living organisms.[12]

Atmosphere

In the atmosphere, PBDEs exist in both the gas phase and adsorbed to particulate matter.[2] Lower brominated congeners are more volatile and can travel greater distances, while higher brominated congeners like HeptaBDE are more likely to be associated with particles.[10][13] Indoor air and dust often show significantly higher concentrations than outdoor environments due to the abundance of consumer products containing these flame retardants.[2]

| Environment | Concentration Range (pg/m³) | Key Congeners Reported |

| Indoor Air | 1 - 100+ | BDE-183, BDE-209 |

| Outdoor Air (Urban) | 0.1 - 20 | BDE-47, BDE-99, BDE-183 |

| Outdoor Air (Remote) | <0.1 - 5 | BDE-47, BDE-99 |

| Table 1: Representative concentrations of PBDEs in the atmosphere. Data synthesized from multiple sources.[14][15] |

Water and Sediment

Due to their hydrophobic nature (high log Kow), PBDEs have very low water solubility and tend to partition from the water column to suspended particles and bottom sediments.[12] Consequently, concentrations in sediment are typically orders of magnitude higher than in the overlying water.[15] Wastewater treatment plants are a significant point source, receiving PBDEs from domestic and industrial wastewater and discharging them into aquatic environments via effluent, with a large portion partitioning to sewage sludge.[12]

| Matrix | Concentration Range | Notes |

| Surface Water | <1 - 100 ng/L | Highly variable, often below detection limits. |

| Sediment | 1 - 10,000+ ng/g dry weight | Highest concentrations near e-waste sites and urban centers.[12][16] |

| Sewage Sludge | 100 - 100,000+ ng/g dry weight | Acts as a major sink and potential source to agricultural land.[5] |

| Table 2: Representative concentrations of PBDEs in aquatic systems. Data synthesized from multiple sources.[5][12][16] |

Soil

Soil contamination occurs primarily through the atmospheric deposition of particle-bound PBDEs and the agricultural application of contaminated sewage sludge.[12] Due to a high organic carbon-water partition coefficient (Koc), HeptaBDE is expected to be immobile in soil, binding strongly to organic matter.[5][17] This reduces the likelihood of groundwater contamination but makes the soil a long-term reservoir.[5][12]

| Source Area | Concentration Range (ng/g dry weight) | Notes |

| Agricultural Soil | 0.1 - 50 | Varies with sludge application history.[17] |

| Urban/Industrial Soil | 1 - 1,000+ | Higher levels due to deposition and runoff. |

| E-waste Sites | 1,000 - 1,000,000+ | Extreme contamination from recycling activities. |

| Table 3: Representative concentrations of PBDEs in soil. Data synthesized from multiple sources.[12][17] |

Biota and Human Tissues

As persistent and lipophilic compounds, PBDEs bioaccumulate in the fatty tissues of organisms and biomagnify up the food chain.[18] HeptaBDE (specifically BDE-183) has been detected in a wide range of wildlife, including fish, marine mammals, and birds.[9][19]

Human exposure occurs primarily through the consumption of contaminated food, especially fish and animal products, and through the inhalation or ingestion of indoor dust.[12][20] PBDEs are consistently detected in human tissues worldwide.

| Biota/Tissue | Concentration Range (ng/g lipid weight) | Key Congeners Reported |

| Fish | 1 - 500 | BDE-47, 99, 100, 153, 154 |

| Marine Mammals | 10 - 2,500+ | BDE-47, 99, 100, 153, 183[9] |

| Human Adipose Tissue | 1 - 1,000 | BDE-47, 99, 153, 183[20][21] |

| Human Blood/Serum | 0.1 - 100 | BDE-47, 99, 153[22] |

| Human Breast Milk | 1 - 200 | BDE-47, 99, 153[12] |

| Table 4: Representative concentrations of PBDEs in biota and human tissues. Data synthesized from multiple sources.[9][12][20][21][22] |

Part 3: Analytical Methodologies

The accurate quantification of HeptaBDE in complex environmental matrices requires sophisticated sample preparation and instrumental analysis techniques to achieve the necessary low detection limits and high selectivity.[1]

Sample Preparation Workflow

The primary goal of sample preparation is to extract the target analytes from the sample matrix, remove interfering compounds, and concentrate the final extract to a volume suitable for instrumental analysis.[23][24]

-

Causality in Workflow:

-

Internal Standard Spiking: Mass-labeled surrogate standards (e.g., ¹³C-BDE-183) are added before extraction.[11] This is a critical self-validating step. By tracking the recovery of these standards, the analyst can correct for analyte losses during the entire preparation and analysis process, ensuring high accuracy.

-

Extraction: Techniques like Soxhlet or Accelerated Solvent Extraction (ASE) are used with nonpolar solvents (e.g., hexane/acetone) to efficiently remove lipophilic PBDEs from the solid matrix.[14][25]

-

Cleanup: This is arguably the most crucial step for achieving low detection limits. Environmental extracts are complex and contain lipids, pigments, and other compounds that can interfere with GC-MS analysis. Gel Permeation Chromatography (GPC) is often used to remove large molecules like lipids, while multi-layer silica gel or Florisil column chromatography is used to separate PBDEs from other co-extracted compounds like PCBs.[25]

-

Instrumental Analysis: GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is the standard and most reliable technique for the analysis of PBDEs.[11][26]

-

Gas Chromatography (GC): A capillary column (e.g., 15m or 30m) is used to separate the different PBDE congeners based on their boiling points and polarity.[26][27] A short column is often preferred for higher brominated congeners to minimize residence time and potential thermal degradation in the hot GC system.[27]

-

Mass Spectrometry (MS): The MS detector provides high selectivity and sensitivity.

-

Electron Ionization (EI): A standard ionization technique, but can cause fragmentation of higher brominated BDEs.

-

Negative Chemical Ionization (NCI): Often more sensitive and reliable for PBDEs.[28]

-

Detectors: While single quadrupole MS is used, high-resolution mass spectrometry (HRMS) or triple quadrupole mass spectrometry (GC-MS/MS) offers superior selectivity by monitoring specific precursor-to-product ion transitions (Selective Reaction Monitoring, SRM), which is essential for reducing matrix interferences and achieving ultra-trace detection limits.[3]

-

Detailed Protocol: Analysis of HeptaBDE in Sediment by GC-MS/MS

This protocol provides a self-validating methodology for the determination of HeptaBDE congeners in sediment samples.

-

Sample Pre-treatment:

-

Homogenize the wet sediment sample.

-

Freeze-dry a subsample (~20 g) until a constant weight is achieved. Rationale: Removing water allows for efficient extraction with organic solvents and standardizes results to a dry weight basis.

-

Grind the dried sediment using a mortar and pestle and sieve through a 2 mm mesh to ensure homogeneity.

-

-

Extraction:

-

Weigh approximately 10 g of the dried, homogenized sediment into a Soxhlet extraction thimble.

-

Spike the sample with a known amount of a ¹³C-labeled PBDE surrogate standard mixture (including ¹³C-BDE-183). Rationale: This internal standard allows for the correction of analytical variability and matrix effects, ensuring trustworthy quantification.

-

Add anhydrous sodium sulfate to the thimble to absorb any residual moisture.

-

Perform Soxhlet extraction for 18-24 hours using a 1:1 mixture of hexane and dichloromethane.[14] Rationale: This solvent mixture effectively extracts a wide range of nonpolar to moderately polar compounds, including all PBDE congeners.

-

-

Cleanup and Fractionation:

-

Concentrate the raw extract to ~1-2 mL using a rotary evaporator.

-

Perform an initial cleanup using Gel Permeation Chromatography (GPC) to remove high-molecular-weight interferences such as lipids.

-

Further purify the extract using a multi-layer silica gel column. The column is typically packed from bottom to top with: activated silica, 30% potassium hydroxide silica, activated silica, 44% sulfuric acid silica, and anhydrous sodium sulfate. Rationale: The acidic layer removes oxidizable compounds, the basic layer removes certain polar interferences, and the activated silica retains highly polar compounds, allowing the less polar PBDEs to elute.

-

Elute the column with hexane followed by a mixture of hexane and dichloromethane. Collect the fraction containing the PBDEs.

-

-

Final Concentration and Analysis:

-

Concentrate the cleaned extract to a final volume of 50-100 µL under a gentle stream of nitrogen.

-

Add a known amount of a ¹³C-labeled recovery (injection) standard (e.g., ¹³C-BDE-139) just prior to injection.[14] Rationale: This standard is used to assess the efficiency of the injection process and to calculate the absolute recovery of the surrogate standards.

-

Inject 1 µL of the final extract into the GC-MS/MS system.

-

-

Instrumental Conditions (Example):

-

GC System: Agilent 6890 or equivalent.

-

Column: 15 m x 0.25 mm ID x 0.10 µm film thickness (e.g., TraceGOLD TG-PBDE).[3][11]

-

Injector: PTV or Splitless at 280°C.

-

Oven Program: Initial 100°C, ramp to 320°C.

-

MS System: Triple Quadrupole (e.g., Thermo TSQ 9000).[3]

-

Ionization: Electron Ionization (EI) or Negative Chemical Ionization (NCI).

-

Acquisition Mode: Selective Reaction Monitoring (SRM) for target HeptaBDE congeners and internal standards.

-

-

Quantification:

-

Identify and quantify target congeners based on their retention times and specific SRM transitions relative to a multi-point calibration curve prepared from certified standards.

-

Calculate the final concentration in the sediment (ng/g dry weight) after correcting for the recovery of the pre-extraction surrogate standard. The recovery should fall within an acceptable range (e.g., 60-120%) for the data to be considered valid.[26]

-

Conclusion

This compound, primarily as a component of the c-OctaBDE commercial mixture, has become a persistent and widespread environmental contaminant. Its primary sources are industrial applications in plastics for electronics, leading to release during manufacturing, product use, and disposal. Due to its chemical properties, HeptaBDE is found globally in air, water, soil, sediment, and biota, including humans. Its tendency to bind to particulate matter facilitates its long-range transport and accumulation in sediments and soils, which act as environmental sinks. The analysis of HeptaBDE requires robust and sensitive methods, with GC-MS/MS being the gold standard, to overcome challenges posed by complex environmental matrices. Continued monitoring and research are essential to understand the long-term fate of these legacy pollutants and their impact on ecosystem and human health.

References

- Overcoming analytical challenges for polybrominated diphenyl ethers (PBDEs) analysis in environmental samples using gas chromatography - Thermo Fisher Scientific. (Thermo Fisher Scientific)

- Gas chromatography/ion trap mass spectrometry applied for the determination of polybromin

- Fast, Ultra-Sensitive Analysis of PBDEs in Food Using Advanced GC-MS/MS Technology. (Thermo Fisher Scientific)

- Analysis of Polybrominated Diphenyl Ether Flame Retardants by Gas Chrom

- A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS.

- 2,2',3,3',4,5,6-Heptabromodiphenyl ether. (PubChem)

- Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (Agency for Toxic Substances and Disease Registry)

- Hexabromodiphenyl ether and this compound. (Stockholm Convention)

- IChEMS Advisory Committee: Advice to the Decision Maker Octabromodiphenyl ether, this compound and hexabromodiphenyl.

- Bioaccumulation of polybromodiphenyl ethers and decabromodiphenyl ether in fish from a river system in a highly industrialized area, South China.

- Polybrominated diphenyl ethers (PBDEs)

- Metabolism of Polybrominated Diphenyl Ethers (PBDEs) by Human Hepatocytes in Vitro. (Environmental Health Perspectives)

- Polybrominated Diphenyl Ethers: Human Tissue Levels and Toxicology.

- Commercial OctaBDE. (Stockholm Convention)

- Bioaccumulation of polybrominated diphenyl ethers in harbor seals

- A Review of Sample Preparation and Analysis Methods for the Hexabromocyclododecanes (HBCDS) in the Environment. (Hilaris Publisher)

- Some investigations into the behavior of pentabromodiphenyl ether (PeBDE) in soils.

- Polybrominated diphenyl ethers in the environmental systems: a review. (PMC)

- Polybrominated Diphenyl Ethers (PBDEs): New Pollutants-Old Diseases. (PMC - NIH)

- Methods for determination of polybrominated diphenyl ethers in environmental samples--review. (PubMed)

- Sample Preparation: A Comprehensive Guide.

- Analytical Methods. (Global Environment Monitoring, Japan)

- Bioaccumulation characteristics of PBDEs and alternative brominated flame retardants in a wild frog-eating snake.

- Polybrominated Diphenyl Ethers (PBDEs) and Human Health: Effects on Metabolism, Diabetes and Cancer. (PMC - PubMed Central)

- Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs)

- A Pilot Study on the Concentration, Distribution and Bioaccumulation of Polybrominated Diphenyl Ethers (PBDEs) in Tissues and Organs of Grassland Sheep. (MDPI)

- The occurrence of polybrominated diphenyl ether (PBDE)

- Polybrominated diphenyl ethers and hexabromocyclododecane in sediment and fish from a Swedish River. (Environmental Toxicology and Chemistry)

- Polybromin

- Adipose tissue levels of polybrominated diphenyl ethers in relation to prognostic biomarkers and progression-free survival time of breast cancer patients in eastern area of southern China: A hospital-based study. (PubMed)

Sources

- 1. Methods for determination of polybrominated diphenyl ethers in environmental samples--review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polybrominated Diphenyl Ethers (PBDEs) and Human Health: Effects on Metabolism, Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. epa.gov [epa.gov]

- 5. 2,2',3,3',4,5,6-Heptabromodiphenyl ether | C12H3Br7O | CID 3034400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pops.int [pops.int]

- 7. chm.pops.int [chm.pops.int]

- 8. dcceew.gov.au [dcceew.gov.au]

- 9. Bioaccumulation of polybrominated diphenyl ethers in harbor seals from the northwest Atlantic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Polybrominated diphenyl ethers in the environmental systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polybrominated Diphenyl Ethers (PBDEs): New Pollutants-Old Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The occurrence of polybrominated diphenyl ether (PBDE) contamination in soil, water/sediment, and air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Adipose tissue levels of polybrominated diphenyl ethers in relation to prognostic biomarkers and progression-free survival time of breast cancer patients in eastern area of southern China: A hospital-based study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Metabolism of Polybrominated Diphenyl Ethers (PBDEs) by Human Hepatocytes in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. organomation.com [organomation.com]

- 24. env.go.jp [env.go.jp]

- 25. hilarispublisher.com [hilarispublisher.com]

- 26. Gas chromatography/ion trap mass spectrometry applied for the determination of polybrominated diphenyl ethers in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. s4science.at [s4science.at]

- 28. atsdr.cdc.gov [atsdr.cdc.gov]

toxicokinetics and metabolism of Heptabromodiphenyl ether congeners

An In-Depth Technical Guide to the Toxicokinetics and Metabolism of Heptabromodiphenyl Ether (HeptaBDE) Congeners

Authored by: Gemini, Senior Application Scientist

Foreword: The class of chemicals known as polybrominated diphenyl ethers (PBDEs) has been a subject of intense scientific scrutiny due to their widespread use as additive flame retardants and their subsequent detection in environmental and biological matrices.[1] this compound (HeptaBDE) congeners, key components of the commercial "OctaBDE" mixture, are of particular concern owing to their persistence, bioaccumulative potential, and suspected toxicity.[2] This guide provides a detailed exploration of the toxicokinetics—the absorption, distribution, metabolism, and excretion (ADME)—and metabolic pathways of HeptaBDE congeners. It is intended for researchers, toxicologists, and drug development professionals seeking a deeper understanding of the biological fate of these ubiquitous environmental contaminants.

Introduction to Heptabromodiphenyl Ethers (HeptaBDEs)

HeptaBDEs are a subgroup of PBDEs characterized by a diphenyl ether structure with seven bromine atoms. They were primarily used in the plastics industry, particularly for acrylonitrile-butadiene styrene (ABS) polymers found in the housings of electronic equipment.[2] Although their production has been phased out in many regions under the Stockholm Convention, their persistence means that human exposure continues through various pathways, including contact with older products and environmental contamination.[2][3] The primary routes of exposure for the general population are ingestion of contaminated food and the inhalation or ingestion of indoor dust.[1][3][4]

The toxicological profile of HeptaBDEs is a significant concern, as studies have linked PBDEs to adverse effects on the liver, thyroid, and neurological development.[1][3] A critical aspect of their toxicology is that metabolic transformation can lead to the formation of derivatives, such as hydroxylated PBDEs (OH-PBDEs), which may exhibit greater toxicity than the parent compounds.[5][6][7]

The Toxicokinetic Journey: Absorption, Distribution, Metabolism, and Excretion (ADME)

The biological fate of a xenobiotic is governed by the principles of ADME.[8][9][10] For lipophilic compounds like HeptaBDEs, these processes determine their accumulation in the body, their potential for biotransformation, and their rate of elimination.

Absorption

Following exposure, HeptaBDEs are absorbed into the systemic circulation. The efficiency of absorption is influenced by the route of exposure and the specific congener structure. Due to their high lipophilicity, ingestion is a primary pathway for uptake. Once in the gastrointestinal tract, they are absorbed with other dietary lipids. Inhalation of contaminated dust also provides a direct route to the bloodstream via the lungs.

Distribution

Once absorbed, HeptaBDEs are distributed throughout the body. Their lipophilic nature drives them to partition from the aqueous environment of the blood into lipid-rich tissues.

-

Tissue Accumulation: Significant accumulation occurs in adipose tissue, which acts as a long-term storage reservoir.[1][11] Other tissues with high lipid content, such as the liver, brain, and skin, also show accumulation.[1]

-

Maternal-Fetal Transfer: HeptaBDEs can cross the placental barrier, leading to fetal exposure.[1][12] They are also excreted in breast milk, representing a significant exposure source for nursing infants.[1]

-

Hepatic Uptake: The liver is a primary site for both accumulation and metabolism. The uptake of PBDEs into hepatocytes is not a simple diffusion process but is facilitated by Organic Anion Transporting Polypeptides (OATPs), which actively transport these large molecules across the cell membrane.[13]

Diagram: The Toxicokinetic Pathway of HeptaBDEs```dot

Caption: Key Phase I and Phase II metabolic transformations of HeptaBDE congeners.

Excretion

Elimination of HeptaBDEs and their metabolites occurs primarily through two routes:

-

Fecal Excretion: Due to their high molecular weight and lipophilicity, the parent compounds are poorly eliminated and can be excreted unchanged in the feces. Biliary excretion of metabolites, particularly glucuronide conjugates, into the intestine is also a major pathway.

-

Urinary Excretion: The more water-soluble metabolites, such as sulfate conjugates and brominated phenols, can be filtered by the kidneys and excreted in the urine. [11] The rate of excretion is generally slow, leading to long biological half-lives. Studies on occupationally exposed workers have estimated apparent half-lives for octa-BDE congeners to be in the range of 37 to 91 days. [14]This slow elimination contributes to their bioaccumulation.

Methodologies for Toxicokinetic and Metabolism Studies

Investigating the ADME of HeptaBDEs requires a combination of in vivo and in vitro experimental models, supported by advanced analytical techniques.

In Vivo Experimental Protocols

In vivo studies, typically using rodent models, are essential for understanding the integrated ADME processes in a whole organism. [15] Step-by-Step Protocol: Rodent Toxicokinetic Study

-

Acclimation: Animals (e.g., C57BL/6 mice or Sprague-Dawley rats) are acclimated to laboratory conditions to reduce stress-related variables.

-

Dosing: A specific HeptaBDE congener (often radiolabeled, e.g., with ¹⁴C, for ease of tracking) is administered.

-

Causality: The route of administration (e.g., oral gavage vs. intravenous injection) is chosen to investigate different aspects of toxicokinetics. IV administration bypasses absorption, allowing for direct assessment of distribution and elimination. [16]Oral administration provides insights into bioavailability.

-

-

Sample Collection: At timed intervals, biological samples are collected. This includes blood (for plasma concentration analysis), urine, and feces (for excretion analysis). [9]4. Terminal Tissue Harvest: At the end of the study period (e.g., 5-7 days), animals are euthanized, and tissues (liver, adipose, brain, kidney, etc.) are harvested to determine the final distribution and accumulation of the congener and its metabolites. [11]5. Sample Processing and Analysis: Tissues are homogenized, and all samples undergo extraction to isolate the analytes of interest, followed by quantification using analytical instrumentation.

In Vitro Experimental Protocols

In vitro systems are invaluable for dissecting specific metabolic pathways and identifying the enzymes involved, often using human-derived materials to improve relevance. [17] Step-by-Step Protocol: Human Liver Microsome Metabolism Assay

-

System Preparation: Pooled human liver microsomes, which contain a high concentration of CYP enzymes, are used.

-

Incubation: Microsomes are incubated at 37°C in a buffered solution with the HeptaBDE congener and an NADPH-generating system.

-

Trustworthiness: The inclusion of NADPH is critical, as it is a required cofactor for CYP enzyme activity. Control incubations without NADPH are run in parallel to confirm that the observed metabolism is enzyme-dependent.

-

-

Reaction Quenching: After a set time, the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile), which also serves to precipitate proteins.

-

Extraction: The mixture is centrifuged, and the supernatant containing the parent congener and its metabolites is collected.

-

Analysis: The extract is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

-

Expertise: This approach allows for the screening of multiple CYP isoforms (using specific chemical inhibitors or recombinant enzymes) to pinpoint which ones are responsible for metabolizing the congener.

-

Diagram: Workflow for an In Vitro Metabolism Study

Caption: Experimental workflow for identifying metabolites using human liver microsomes.

Analytical Methods

Accurate quantification of HeptaBDEs and their metabolites in complex biological matrices requires sophisticated analytical chemistry.

-

Sample Preparation: The first step is to isolate the target analytes from interfering matrix components (lipids, proteins, etc.). Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are common techniques. [18]* Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing the parent PBDE congeners. Using Electron Capture Negative Ionization (ECNI) mode provides exceptional sensitivity for these halogenated compounds. [18][19] * Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is preferred for analyzing the more polar metabolites, such as OH-PBDEs and their conjugates, which are not amenable to GC analysis without derivatization. [20]* Self-Validation and Quality Control: To ensure data trustworthiness, protocols must include rigorous quality control. This involves the use of isotopically labeled internal standards for accurate quantification and the analysis of Standard Reference Materials (SRMs) to verify method accuracy. [20]

-

Data Summary and Key Findings

| Parameter | Description | Key HeptaBDE Characteristics |

| Absorption | Uptake into the body from exposure routes. | Primarily via ingestion of dust and food; inhalation is also a route. [3][4] |

| Distribution | Movement and partitioning into body tissues. | Accumulates in lipid-rich tissues (adipose, liver, brain). [1]Undergoes OATP-mediated transport into the liver. [13] |

| Metabolism | Biotransformation, primarily in the liver. | Phase I: CYP2B6/3A4-mediated hydroxylation. [5][21]Phase II: Conjugation of hydroxylated metabolites. |

| Excretion | Elimination from the body. | Slow elimination, primarily via feces. Long biological half-life (37-91 days for octa-BDEs). [14] |

| Key Metabolites | Products of biotransformation. | Monohydroxylated HeptaBDEs (OH-HeptaBDEs), brominated phenols. [5][7] |

Conclusion and Future Directions

The toxicokinetics of this compound congeners are characterized by efficient absorption, distribution to and storage in lipid-rich tissues, slow metabolism primarily mediated by CYP2B6, and very slow excretion. This combination of factors leads to their bioaccumulation and persistence in the human body. The formation of hydroxylated metabolites is a critical concern, as these derivatives may possess greater biological activity and toxicity than the parent compounds.

Future research should focus on refining our understanding of inter-individual differences in metabolism due to genetic polymorphisms in CYP enzymes, further characterizing the toxicity of specific OH-HeptaBDE metabolites, and developing more advanced in vitro models (e.g., 3D organoids, organ-on-a-chip) that can more accurately predict the in vivo fate and effects of these persistent environmental contaminants.

References

- Stapleton, H. M., et al. (2009). Metabolism of polybrominated diphenyl ethers (PBDEs) by human hepatocytes in vitro. Environmental Health Perspectives, 117(2), 197–202. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUH4bLcz7f1jMJTKjJLY4KdxEQKt26VlzjA0Iqv0kJu1HgjMSuceMVP_836yJpx7fBeNbmAsZJkdkbyoeWCsLyuMgeFubnPjZTUutSDeSQfgZOqmMPl2dGolCBOgyuhaQKb7w=]

- Luo, Z., et al. (2021). Insights into the metabolic mechanism of PBDEs catalyzed by cytochrome P450 enzyme 3A4: A QM/MM study. Chemosphere, 277, 130430. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYrad4rbyrXHHYOURgptSMUhMLAkp6tcX0IPQ7DsVSGGTsIChUYr7uMndPo2IZsjnh5oZhCr7Mxxt7glOtAHgNYT_X_94UDEENCCqdnue_ofsnie9vnVRnITigY6xthW0Hr84=]

- Ly, C. V., et al. (2018). Primary Role of Cytochrome P450 2B6 in the Oxidative Metabolism of 2,2′,4,4′,6-Pentabromodiphenyl Ether (BDE-100) to Hydroxylated BDEs. Chemical Research in Toxicology, 31(8), 754–763. [https://vertexaisearch.cloud.google.

- Ly, C. V., et al. (2018). Primary role of cytochrome P450 2B6 in the oxidative metabolism of 2,2',4,4',6-pentabromodiphenyl ether (BDE-100) to hydroxylated BDEs. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAbK2COP4rKCzQ-yPgNO7tGTcbIzZRC-EU95cQjQUcx-SJW655h1mUW-r66d2v5_ZkMqc68vYseZ-ES2A_30BDyVPCbbi3GrA5aCtdeEXuzdgz4lMrhAnTTtlFXBOCEIt7xGg=]

- Stapleton, H. M., et al. (2009). Metabolism of Polybrominated Diphenyl Ethers (PBDEs) by Human Hepatocytes in Vitro. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_xLYFA-t9uslSEdSVHTyAtVZr_v1Ag87SCiDcTQKTcl1i9iAYmF00MOPkMzqp-iX5B9c3ncxbbiVqznumzVPDxr7fwnr3qudvfa2_LzsI5Md8UA8xwzNAaJ_J0vcTmQG9KKREJ3azeucKHtyiFjX-tDC3HiH2kxvQuR_AmIsEErLFERDLDB9XZzwfIWzLjnkNvVPBSy7JTVzB_95X2ac4Hk9jDzzcKIjmYL03flAor1DPDxrLymuFCurfCG0=]

- Stapleton, H. M., et al. (2009). Metabolism of Polybrominated Diphenyl Ethers (PBDEs) by Human Hepatocytes in Vitro. Environmental Health Perspectives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHccq7wYiyi_FQQymr2SRNw6M9C0o1dbIQwQOj17Wg7HmA8av2i7oTWa7qz11ezl-HoQ36TcLU8XmkMBSjUKW7NAaOncjut3--rLXLM0THvmGAevkgKDhVSEOP3BqnArAkKnDTeppFEd9EO4A==]

- Abafe, A. A., et al. (2011). Development of analytical procedures for the simultaneous determination of tri- to heptabrominated diphenyl ether and hexabrominated biphenyl (BB 153) in sediment samples. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKv2KX9mqz_copg9HQfwO38Yr7uaTjWFQ6eWsiQjg6bTfUqVE3OZN_QHghdcAFCsWFMl8UGCs3m3vJgvp66AjmJu16jfXjff1YEP3Us6aHlmE0ou08PcY5caxoYuwlgbV52-d_Nv-xe0uSVxCbjpQZasQUFIJDUqsexWHoXm0GUH7lJFMlXckYF2S8GTZQLjP2bKQ1EjYCTQaUcEoRoQtDjO8cP8ZPcivGfYrxCl12wI1KNnxzOts1OqpyQ3YVjTPu_M48xVgfBq1IlL9pI6BWagQkWbtLy3aF1dNY4RVxEd34Ae08TouAJ-5R_GkpMItYC07sLaXPVwzbnQEG-oytLqTTtVa1JPclVjy8rtTXt9hrB_w60A==]

- Butt, C. M., et al. (2014). Development of an analytical method to quantify PBDEs, OH-BDEs, HBCDs, 2,4,6-TBP, EH-TBB, and BEH-TEBP in human serum. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOXLScK-4LD_NMofq9SwOkxWNEhlV_ol8rULkSq5d88oy1sDOMAtjwKuNA83Ri5l_UTSCByLkQltiAF4PQu_W7qxo-qPkJy9581SffR6RLdbyPnhQtlrpwF3UZrEkiAQlg5FBhGdRWo425SA==]

- Viberg, H., et al. (2007). Neonatal Exposure to Higher Brominated Diphenyl Ethers, Hepta-, Octa-, or Nonabromodiphenyl Ether, Impairs Spontaneous Behavior and Learning and Memory Functions of Adult Mice. Toxicological Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPuj6TaZRftbws0ivFLvvXJf8ZoTjIJf1S0ECe0IMAzfHcC8QbXXlyGVraqERiPhP35ONy8uzKophIaoA5_LIsl0fgsSF2U-RhTt6738qjPqbsXAHDg5EEAYDbi9TCeU35H10oQ2qYy_jToMKskk1wspM=]

- Stockholm Convention. (n.d.). Hexabromodiphenyl ether; this compound. POPs Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8ZXHfkrzyjVLq_jBOq8YQ94YMKcBQynD0SFfsES1WaMoKCSMsWJqf7LL-YG1EwnEn-bYQCfe12-kOnqVjbrSyY89qpMfBx3WeaDLfp270HUGywf8Jpegz93MwBF9M5PUtCLZqb7CamP1enE2kM8U-T4Ffb04befCykg1StBhSw6wzRWujA-sP7M_n6Y1bYtifuZjqwptQcg-4Yg==]

- Ali, N., et al. (2024). Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgV_gRADbTOlR9tJ8jzxnUOQeb16ErNKor2vz3HGKadqcBO3glZOBkVhSJkOY4zW7V_jtZYrU18vi8h2ydKAYJT74ockZMyMwK23bQvkZAxgDbwBcGgm9dsF6eTyPpLTkQh_TNEHBTdfj5eIw=]

- Staskal, D. F., et al. (2005). Toxicokinetics of polybrominated diphenyl ether congeners 47, 99, 100, and 153 in mice. Toxicological Sciences, 85(1), 30-38. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3irB-FB1nzYPbw9YRoIFDAoIHKbZ4PJ3xWbkkc4eDx4KCu-AwELjAfY7YO13KnWJiDfqNt0yGmt2kwFxhwki4_aPVrSuzZiL3brneB9JLeQA0gxTKbCVdn39oHJ6Miwu0Dks=]

- Thuresson, K., et al. (2006). Apparent Half-Lives of Hepta- to Decabrominated Diphenyl Ethers in Human Serum as Determined in Occupationally Exposed Workers. Environmental Health Perspectives, 114(2), 176–181. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_JUNOyaegPMBCFtjtsgLNe2vMoPBA1wTx8sXNWVHePYaU4fiSsfwwABzWOWg5sh21dygQEGwANffSqTo-FphTsSoYjWGpjlsszE1iXP9tMu2bjHCaw5Ug2Ng4vJ7HM0aZwfu8SiNaSzZtBbLrf49gX6eFRW3F5gKRo3ggWMWE1GmvYHPmcN9W75Fl9pg308CkLHdAqyb1ECOrXYem4ZqutX8gyYAH9KWoWeHJvk_XFjXfzoIRaQN6b0W0JxEAWHw-SnitxmQW-vYpbd7UPqWfHHgCPXB2dvWfDm1l3o0AQk3d3uBrlhtOSFE=]

- Abafe, A. A., et al. (2011). Development of analytical procedures for the simultaneous determination of tri- to heptabrominated diphenyl ethers and hexabrominated biphenyl (BB 153) in sediment samples. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlMbIx45ZCISK-n44FQUFmZJM4MoBMtMA77UQB_670qH-DoF_cyaBBRwh1K-2_hEcavuTG-wQbcrwwemN0cd7Z3LYSq30hIXiQKLTZNXTm-QP2WteAoueM_rQbLbN7ajFHlQgQ26KjTQeucHPmlfQP1pJVfU_a6ymwtB5RzvXa69gTwdrT6npT]

- Staskal, D. F., et al. (2005). Toxicokinetics of Polybrominated Diphenyl Ether Congeners 47, 99, 100, and 153 in Mice. Toxicological Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu7uNE3qM38PPPy6t0kO-Ctey0cCdjppEdrxGPgmjEytAgRZfK5JF9y89MFpG2swqkyEgxQrM7D8OaYyoXunYyNJ5hOAS61TkV9QufyqwcyZRhpTCDZixe6pDhzB5zCFr-NsY0OXJzqeQHj8LSZ4tFBItY-gKCYCylr3_Q5gaLJg==]

- Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). NCBI Bookshelf. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL4aSLwwzwEua3ldpOSxiqVWPIjYq8VeJYpoxTfAeephEiIHDdcEoJc3QFwhLqdlG0yA0Bj_Orx2Cm8Sb2Eeh4MTHf25_t1zqoUgUx2iCFzfxw2NgtU0RyOlaCa60xCcKaSklXcmNc]

- Go, H. S., et al. (2010). Mechanism of Polybrominated Diphenyl Ether Uptake into the Liver: PBDE Congeners Are Substrates of Human Hepatic OATP Transporters. Toxicological Sciences, 115(1), 73–84. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoCQT3CTradVzFnU8n5jD7AlZBn4coZY6zWy2QhIeU1bxw-9vtRAd0MJRGm5spxgkbaLBQPBa88LnNFinJbKRWaiY4EuZcLnS2it4AIu2AZqErAjcd4LAnIpdxClKTN5Mo34mq2Ws2tok0S--rvlonMfEd]

- Wang, Y., et al. (2022). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVxTX1QTRr9F6X7Zr3vtujg3rBL3MMuk6IsUiUVA8PFt8PJ3nfpIvNt2kdwaFiA-CDfyBPV8hcnmV4gb9_KO8QZdicyZQO7APCGNbhIV09UPjN2fW2Ef-EIUDUIiQHuhhniFgwiWqv79DI_ss=]

- Olukunle, O. I., et al. (2019). A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOoyiEWCznj9DiviQgnYTL7PXTCJpsTwn_9rF6zCv8R25oxE4GSlnatpAClTry_bo-G2iyB9yvg08xbGY3dzHesY5ZuQPdb-kt0GUbJpWhfZjMoLk9xg7tjtUtxoOSAb8dsYeklaa6NCkE1w==]

- Vivotecnia. (n.d.). In vivo toxicology studies. Drug development. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE03qfPOup5Lp5WVzQd1TYOoXWTzrJMh_CVJndYmZJUsBjhL5HXTuCFigB7U-jdsz1N6vuLsh-eN0JdE7IoPpwKIB2Q1lraAAJXt-De2v5yhkUG-55pwxKeWYMcJjwTROxBprae3w==]

- Taylor & Francis. (n.d.). Toxicokinetics – Knowledge and References. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOR7zU71kKM44sVDoOesm_llgPXL7LRo1b9QO1T2fJRBoxjMJaNfDtsRUPro9aqLhLiMxxhFf9qWs4RfmfPLofr5I1f3RlNFZvn9lsOMdkSYJJhPq1PQE-cZfWjiQ-A0qtzM-Ifop6mToMouFCieTcbdVJTT-BB9VXNn6Wx9t3rlRiPA7vadYV-JOxlgY3tcm6lEZ5OhHJEjYI6xqpiUZS]

- Lin, J., & Lu, A. Y. (2009). The role of absorption, distribution, metabolism, excretion and toxicity in drug discovery. Drug Discovery Today, 14(7-8), 335-342. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGP8iGqQHjp_1eJn9bVb7uDA2TJ7XxS2TnrB1OW73n_mJhQAW3KBEKSf1H-sIYBzCralcdHPNJykT8OJEbBXsURGEu7Lg-ir2zrOIzCc06N_vv57RD43_PnwB6R-11lIe1n74=]

- Hsieh, J. H., et al. (2019). Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr4i5VbG9WnM_yfRKtY5CRgp0iCaXZPg04CEG1udy-ZrXOdYA30cDdRoXMjO6xvleBh-zkzCP21-zYThrUVQyo5_G00r61TrBvB73V-XIf_P_OEtk1Jf4jza-ndCRZw8LLXTU=]

- Longdom Publishing. (n.d.). Pharmacokinetics: The Science behind Drug Absorption, Distribution, Metabolism and Excretion. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXp0UNm7aHf2jJNaPQdt3m6Nb7kAQAsMTEc7crinBudZGAPB50ofU3me-jiNPCW1pA50dYvzwuhLaU68hYy6Nz-kP71N07vXQb0w_IhiJxE_1_b0tx5ykEVij_4IScLPsAOLuo0J9gOtvkLP8PIAqhtOpvBr-IPrYJ2t3OLZZMAMyNNsssGj_QmPrFowbfgoFa9rx5RU7n0g1sVzk8vNYUsquOntpp0W9HTVXH9C3F7-7jnGiGERSq5dydvulEhXFPA10]

- Taylor, M. (2018). Toxicokinetics. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG5ozaZg73D5bxaGGZldPQZyxgz873Yi5-7J2hlEs6zYqb-_-DJam1ByO8teAdMosWwxl-FIP3xHQ4JsBJx_SW8vljl_ZpNOlHH5IUds_L2QP3pfgLk6E3RMQ7AOWk9hBz8TThdQqYMpa_HSBz9Pnn9chQNqfoc1PQVJs=]

- Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtaodeej3EmS1d_-u0SE3Jh2KtXq65mPO2xCKmMQSUF0A29Amf-iIa52xY6yic5QREyZ5n6Zok8hFc8d7i5b-l-Wz9y-z1r3Gp9ctX_pu3MG-9hmatYnbCOZp3N9T6umXmtt-4O_cDZWYmHD1Wcdd7GGX27XO9BcYQGJIi_DQSoER1tOOKDYrcLGaYpc_ZFHQwItJFiZ5R8R162m2oshRO8fNdXoys1T3B3SvvcHRqvxNIg=]

- Creative Bioarray. (n.d.). Parameters of Pharmacokinetics: Absorption, Distribution, Metabolism, Excretion. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhEux8O-KMteDeRshnMzOaH4m1OvWsuHlobCxfBsZoQw2_BhEqw-12ypBmbMplMpKBwc53Z2buU-w4ucBS_jQWpy0K6EWthpPYB2jPNdhFuAd93HYZRmk2LEXGIMkIxJDXqv8fvLbSkSdpXjLiZRSgrBT2bIr9Qwdw8d9L_q-Vk49xzqSt3PZ3lqjHbxQdp9OfDR3aBAPKIOpO5ghlCM2twswpderYtLhRfzUCfK9KbDxeyg==]

- Genomind. (2021). Introduction to Pharmacokinetics: Four Steps in a Drug's Journey Through the Body. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYGcuofh7XAacdzszDVtPe1ErLpKtC3yLKs_e6CkAwnAYzRFlsCGmqBnI3lXSTX29mpVsesu4w0Dz1WKV-udJ2FvOCimzFYBYAHKTXhU0-M97rwfuToDaRFdP6v6Ici42nY-TDCQHgICOVrgjE-I0Z5mcC7xoohn6zs5DFS-o9WlVjuJdt3GG6cDRghi-YeICZC-ZeqfF4yOcHvhlO_2Gl9aOvr6wIFxka]

Sources

- 1. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pops.int [pops.int]

- 3. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Metabolism of polybrominated diphenyl ethers (PBDEs) by human hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism of Polybrominated Diphenyl Ethers (PBDEs) by Human Hepatocytes in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. genomind.com [genomind.com]

- 11. Toxicokinetics of polybrominated diphenyl ether congeners 47, 99, 100, and 153 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 16. academic.oup.com [academic.oup.com]

- 17. mdpi.com [mdpi.com]

- 18. A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Development of an analytical method to quantify PBDEs, OH-BDEs, HBCDs, 2,4,6-TBP, EH-TBB, and BEH-TEBP in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Trophic Escalator: A Technical Guide to the Bioaccumulation and Biomagnification of Heptabromodiphenyl Ether in Food Webs

This guide provides a comprehensive technical overview of the environmental fate, bioaccumulation, and biomagnification of Heptabromodiphenyl ether (HeptaBDE), a significant environmental contaminant. It is intended for researchers, environmental scientists, and toxicology professionals engaged in the study of persistent organic pollutants (POPs) and their impact on ecosystems.

Executive Summary: The Persistent Challenge of this compound

This compound is a member of the polybrominated diphenyl ethers (PBDEs) class of flame retardants. While not a singular compound in commercial applications, it is a major component of the "commercial octabromodiphenyl ether (c-octaBDE)" mixture.[1] These chemicals are not chemically bound to the products they protect, leading to their release into the environment through various waste streams.[2] Due to their persistence, lipophilicity, and potential for long-range transport, HeptaBDE congeners have become ubiquitous environmental contaminants, posing a significant threat to wildlife and human health through the processes of bioaccumulation and biomagnification.[1][3] This guide delves into the intricate mechanisms governing its journey through terrestrial and aquatic food webs, the analytical methodologies for its detection, and its toxicological implications.

Physicochemical Properties and Environmental Fate: The Foundation of Persistence

The environmental behavior of this compound is dictated by its chemical structure and resulting physicochemical properties. Its high molecular weight, low water solubility, and high octanol-water partition coefficient (Log Kow) are central to its environmental persistence and bioaccumulative nature.

| Property | Value Range for HeptaBDE component | Significance for Bioaccumulation |

| Molecular Weight | ~641.4 g/mol | High molecular weight contributes to low volatility and persistence. |

| Water Solubility | <1 µg/L | Very low solubility in water drives partitioning into organic matter and sediments. |

| Log Kow | 6.29 - 6.97 | High lipophilicity leads to accumulation in the fatty tissues of organisms.[4] |

| Vapor Pressure | 9.0×10-10–1.7×10-9 mm Hg at 25°C | Low volatility limits atmospheric transport in the gas phase; primarily transported on particulate matter.[5] |

Environmental Fate:

Upon release into the environment, HeptaBDE's low water solubility and high lipophilicity cause it to adsorb strongly to soil, sediment, and suspended organic particles.[2] This makes it less available for degradation by aquatic microorganisms and susceptible to long-term burial in sediments. Its low vapor pressure means that it primarily exists in the particulate phase in the atmosphere, allowing for long-range transport via atmospheric deposition.[2] Photolytic degradation can occur, but the process is slow. A key transformation in the environment is the potential for debromination of higher brominated PBDEs, including some HeptaBDE congeners, into more bioaccumulative and potentially more toxic lower brominated forms.[6]

The Twin Processes of Contaminant Escalation: Bioaccumulation and Biomagnification

Understanding the distinction between bioaccumulation and biomagnification is fundamental to appreciating the ecological risk of HeptaBDE.

-

Bioaccumulation is the net uptake of a chemical by an organism from all exposure routes, including water, food, and sediment. It occurs when the rate of uptake exceeds the rate of elimination (through metabolic breakdown or excretion).

-

Biomagnification , also known as trophic magnification, is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain.